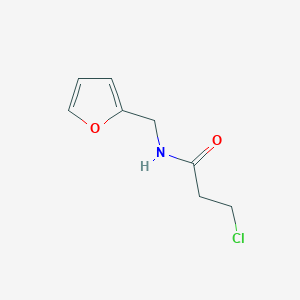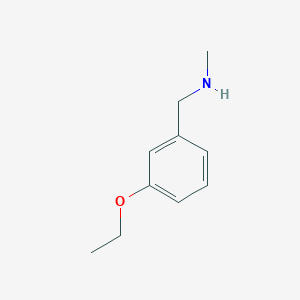
2,5-Dibromo-3-cyclohexylthiophene
Overview
Description
2,5-Dibromo-3-cyclohexylthiophene (DBCT) is a five-membered thiophene ring containing two bromine atoms. It is a heterocyclic compound and is used in many scientific research applications due to its unique properties. It is used as a building block in organic synthesis, as a ligand in coordination chemistry, and as a fluorescent dye in biological imaging. It is also used as a probe in biophysical studies and as a reagent in biochemistry.
Scientific Research Applications
Supramolecular Organization and Polymerization
The application of 2,5-Dibromo-3-cyclohexylthiophene in the synthesis and supramolecular organization of polythiophenes is notable. Researchers have used a bottom-up approach from molecule to polymer, exploring the self-assembly of functional polythiophenes. The synthesis process involves control by pi-pi interactions between aromatic rings, leading to the formation of unique supramolecular arrangements. This approach has been employed in the synthesis of block oligomers like P3HT-b-P3ST and P3HT-b-P3STF, providing indirect proof of well-defined nanostructured organization (Clément et al., 2010).
Grignard Metathesis Polymerization
The compound's role in the Grignard metathesis polymerization process has been a subject of computational investigation. This study focused on the polymerization mechanism of 2,5-dibromo 3-butylthiophene, emphasizing the origin of head-to-tail (HT) selectivity in polymerization. The research provides insights into the energy profile of different coupling modes and the influence of catalysts in selective coupling, thereby aiding in the production of regioregular polythiophenes (Bahri‐Laleh et al., 2014).
Block Copolythiophenes Synthesis
The use of this compound in the well-controlled synthesis of block copolymers like poly(3-hexylthiophene)-b-poly(3-phenoxymethylthiophene)s has been reported. The synthesis involves nickel-catalyzed coupling polymerization, with detailed investigation into the polymerization conditions. This synthesis has significant implications in material science, particularly in the development of new materials with phase-separated structures and unique properties (Ohshimizu & Ueda, 2008).
Conducting Polymer Studies
This compound has also been utilized in the study of conducting polymers. A notable example is the synthesis and characterization of poly(3-cyclohexylthiophene) (PC6T), which displayed distinct properties compared to poly(3-hexylthiophene) (PN6T). The study revealed that the cyclohexyl substituent in PC6T leads to a larger band gap, reduced nonlinear susceptibility, and significantly lower electrical conductivity than PN6T, primarily due to the increased steric requirements of the cyclohexyl substituent (Goedel et al., 1992).
Comparative Polymer Studies
Comparative studies on poly(3-cyclohexylthiophene) with polyalkylthiophenes have been conducted to understand the effects of different substituents on the properties of the polymer. These studies encompassed conductivity, electroactivity, and thermal stability, underscoring how bulky substituents like the cyclohexyl group significantly affect polymer properties (Somanathan & Wegner, 1995).
Solid-State Polymerization
The compound has been implicated in solid-state polymerization processes. A study demonstrated that prolonged storage or gentle heating of crystalline 2,5-dibromo-3,4-ethylenedioxythiophene led to the formation of a highly conducting, bromine-doped polythiophene. This solid-state polymerization provides a novel approach for synthesizing conducting polymers under specific conditions (Meng et al., 2003).
Mechanism of Action
Target of Action
2,5-Dibromo-3-cyclohexylthiophene is primarily used as a reagent in the synthesis of new donor/acceptor thiophene copolymers . It is a key component in the formation of conductive polymers with a controllable band gap .
Mode of Action
The compound is involved in the Suzuki cross-coupling reaction , which is a type of palladium-catalyzed carbon-carbon bonding . This reaction involves the coupling of this compound with several arylboronic acids to synthesize corresponding thiophene derivatives .
Biochemical Pathways
It’s known that the compound plays a crucial role in the synthesis ofpoly(3-hexylthiophene) (P3HT) , a widely used conducting polymer in organic electronics .
Pharmacokinetics
Its physical properties such asmelting point (296 °C) and density (1.65 g/mL at 25 °C) may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The primary result of the action of this compound is the formation of new thiophene derivatives . These derivatives have potential applications in the field of organic electronics .
Action Environment
The compound is sensitive to air and heat . Therefore, it should be stored under inert gas at a temperature between 0-10°C . These environmental factors can significantly influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
It is known to be a reagent in the synthesis of new donor/acceptor thiophene copolymers .
Molecular Mechanism
It is known to be involved in the synthesis of new donor/acceptor thiophene copolymers .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of 2,5-Dibromo-3-cyclohexylthiophene in laboratory settings. It is known to have a melting point of 296 °C and a density of 1.65 g/mL at 25 °C .
properties
IUPAC Name |
2,5-dibromo-3-cyclohexylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Br2S/c11-9-6-8(10(12)13-9)7-4-2-1-3-5-7/h6-7H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQDHHQWPBULMEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=C(SC(=C2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Br2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50391617 | |
| Record name | 2,5-Dibromo-3-cyclohexylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50391617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
302912-44-3 | |
| Record name | 2,5-Dibromo-3-cyclohexylthiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=302912-44-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dibromo-3-cyclohexylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50391617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Ethyl 2-[(chloroacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B1608428.png)





